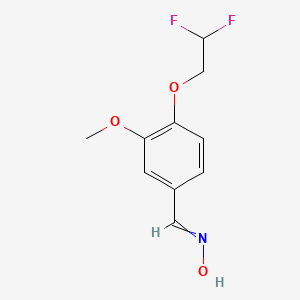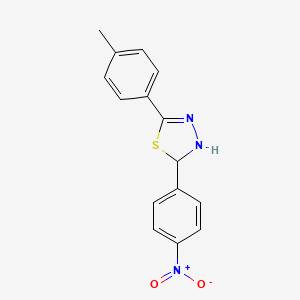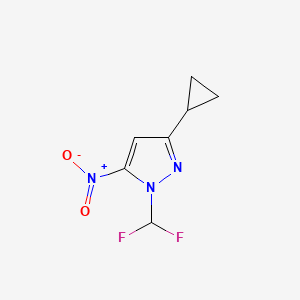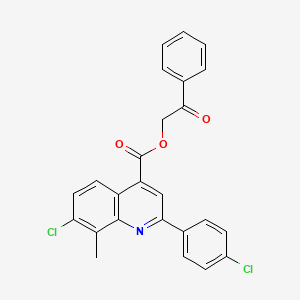
(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime is a chemical compound that has garnered attention in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime typically involves the following steps:
Formation of the Benzaldehyde Derivative: The starting material, 3-methoxybenzaldehyde, undergoes a reaction with 2,2-difluoroethanol in the presence of a suitable catalyst to form 4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde.
Oximation: The aldehyde group of 4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde is then converted to its oxime form using hydroxylamine hydrochloride under basic conditions, such as sodium acetate in ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzaldehyde oxime derivatives.
科学的研究の応用
(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of (E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The difluoroethoxy and methoxy substituents can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with a similar benzaldehyde core but different substituents.
3-(2,2-Difluoroethoxy)-4-methylthiophene-2-carboxylic acid: Another compound featuring the difluoroethoxy group.
Uniqueness
(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both difluoroethoxy and methoxy groups enhances its versatility in chemical synthesis and potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H11F2NO3 |
|---|---|
分子量 |
231.20 g/mol |
IUPAC名 |
N-[[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C10H11F2NO3/c1-15-9-4-7(5-13-14)2-3-8(9)16-6-10(11)12/h2-5,10,14H,6H2,1H3 |
InChIキー |
LAIMKALSOILNKY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=NO)OCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Bis(5-methoxy-2-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B12472408.png)

![N-(3-methoxyphenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide](/img/structure/B12472418.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide](/img/structure/B12472426.png)
![3-bromo-N'-[2-(trifluoroacetyl)cyclohept-1-en-1-yl]benzohydrazide](/img/structure/B12472434.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12472436.png)
![N-(2-chlorobenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B12472444.png)
![2,6-di(naphthalen-1-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B12472445.png)
![4-[({[3-(Dodecanoylamino)phenyl]carbonyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12472453.png)

![Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(naphthalen-2-ylcarbamoyl)amino]phenyl}propanoate](/img/structure/B12472465.png)
![methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12472469.png)
